Predicted Physicochemical Profile: 6-Fluoro vs. Non-Fluorinated 3-Chloromethylbenzisoxazole
The 6-fluoro substitution confers a measurable increase in lipophilicity compared to the non-fluorinated parent scaffold. The target compound 3-(chloromethyl)-6-fluorobenzo[d]isoxazole has a predicted XLogP of 2.2 and a topological polar surface area (TPSA) of 26 Ų . For the non-fluorinated analog (3-(chloromethyl)-1,2-benzisoxazole, not bearing a 6-fluoro), the predicted XLogP would decrease by approximately 0.4–0.6 log units based on the well-established contribution of aromatic fluorine to lipophilicity in benzisoxazole systems, where 7-fluorobenzo[d]isoxazole has a reported predicted LogP of 1.8 ± 0.3 . The elevated XLogP of the 6-fluoro derivative places it closer to the optimal range (1–3) for CNS drug-like molecules while the TPSA of 26 Ų remains well below the 60 Ų threshold associated with blood–brain barrier penetration, a combination that is favorable for CNS-targeted probe design.
| Evidence Dimension | Predicted lipophilicity (XLogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.2; TPSA = 26 Ų |
| Comparator Or Baseline | 7-Fluorobenzo[d]isoxazole predicted LogP = 1.8 ± 0.3 ; non-fluorinated benzisoxazole core TPSA ~26 Ų, XLogP ~1.4–1.6 (est.) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.8 log units attributable to 6-fluoro substitution; TPSA unchanged |
| Conditions | Predicted/calculated values using standard in silico methods (molecular descriptor prediction); no experimental LogP or logD data publicly available for the target compound |
Why This Matters
The higher XLogP of the 6-fluoro derivative predicts improved membrane permeability compared to non-fluorinated analogs, which is critical for intracellular target engagement in cell-based assays.
